Significantly Lower Crystallization Onset Temperature Versus SSO-Rich Fat
When compared directly to 1,2-distearoyl-3-oleoylglycerol (SSO)-rich fat, 1,3-dioleoyl-2-stearoylglycerol (OSO)-rich fat exhibits a markedly lower crystallization onset temperature. The OSO-rich fat initiates crystallization at 6.93 °C, whereas the SSO-rich fat crystallizes at a much higher temperature of 21.73 °C, as determined by DSC analysis [1]. This 14.8 °C difference is a critical material specification for applications requiring processing at lower temperatures or for modulating the solid fat content in final products.
| Evidence Dimension | Crystallization onset temperature (T_c, onset) |
|---|---|
| Target Compound Data | 6.93 °C |
| Comparator Or Baseline | 1,2-distearoyl-3-oleoylglycerol (SSO)-rich fat: 21.73 °C |
| Quantified Difference | 14.8 °C lower |
| Conditions | Differential Scanning Calorimetry (DSC); fat samples synthesized via lipase-catalyzed acidolysis and solvent fractionation |
Why This Matters
This parameter directly informs processing conditions (e.g., tempering, cooling) in lipid-based product manufacturing and dictates the physical stability of formulations at refrigeration or ambient temperatures.
- [1] Shin, K. S., & Lee, J. H. (2021). Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols. Molecules, 27(1), 191. View Source
